N,N-Dimethyl-2-nitroaniline
Overview
Description
N,N-Dimethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where the amino group is substituted with two methyl groups and a nitro group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-nitroaniline can be synthesized through several methods. One common method involves the nitration of N,N-dimethylaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired ortho-nitro product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct nitration of N,N-dimethylaniline. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like iron and hydrochloric acid.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Reduction: N,N-Dimethyl-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-nitroaniline involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the dimethyl substitution on the amino group.
3-Nitroaniline: Nitro group at the meta position relative to the amino group.
4-Nitroaniline: Nitro group at the para position relative to the amino group.
Uniqueness: N,N-Dimethyl-2-nitroaniline is unique due to the presence of both the nitro and dimethylamino groups, which influence its reactivity and applications. The dimethyl substitution increases its lipophilicity and alters its electronic properties compared to other nitroanilines .
Properties
IUPAC Name |
N,N-dimethyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZDNLCYFLDJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060578 | |
Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-17-3 | |
Record name | N,N-Dimethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,N-dimethyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the aromatic ring affect the basicity of N,N-Dimethyl-2-nitroaniline compared to aniline?
A: While the provided research doesn't directly investigate the reactivity of this compound, it examines the impact of substituents on the acid-base properties of substituted anilines. Electron-donating groups, like methyl groups, increase electron density on the nitrogen atom, enhancing basicity. Conversely, electron-withdrawing groups, such as the nitro group in this compound, decrease electron density, reducing basicity. Therefore, this compound is expected to be less basic than aniline due to the presence of the electron-withdrawing nitro group.
Q2: How does the presence of the nitro group in this compound influence its UV-Vis absorption spectrum compared to aniline?
A: The nitro group in this compound significantly impacts its UV-Vis absorption spectrum compared to aniline . The nitro group, being a strong chromophore, introduces additional electronic transitions, leading to absorption bands at longer wavelengths. These transitions, often referred to as n→π and π→π, arise from the interaction of the nitro group's electrons with the aromatic system. Consequently, this compound exhibits a red-shifted absorption spectrum with enhanced molar absorptivity compared to aniline.
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